molecular formula C13H8N6S B2854626 Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione CAS No. 4314-19-6

Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione

Cat. No. B2854626
CAS RN: 4314-19-6
M. Wt: 280.31
InChI Key: ZRXHYHZENMJKMG-UHFFFAOYSA-N
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Description

“Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione” is a chemical compound with the formula C13H8N6S. It has a molecular weight of 280.31 . The compound is used for research purposes .


Synthesis Analysis

The synthesis of “Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione” involves a reaction with 4-methoxy-aniline in acetonitrile for 0.166667h, followed by milling. This is then reacted with sodium carbonate in acetonitrile for 0.166667h, followed by milling .


Molecular Structure Analysis

The molecular structure of “Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione” is characterized by the presence of two 1H-benzo[d][1,2,3]triazol-1-yl groups attached to a methanethione group .


Physical And Chemical Properties Analysis

“Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione” is a solid compound that should be stored at 2-8°C . It has a high GI absorption and is a CYP2C19 inhibitor . The compound is soluble, with a solubility of 0.0566 mg/ml .

Scientific Research Applications

Deoxygenation of Benzylic Alcohols

Bis(1-benzotriazolyl)methanethione has been used in a facile and regioselective two-step protocol for the deoxygenation of benzylic alcohols . This process involves the reaction of benzotriazole derivatives, namely, benzyloxythioacylbenzotriazoles (ROCSBt), with silanes or Bu3SnH under microwave irradiation or conventional heating .

Synthesis of Substituted Thiosemicarbazides

Bis(1-benzotriazolyl)methanethione has been used as a reactant in the synthesis of substituted thiosemicarbazides . Thiosemicarbazides are important intermediates in the synthesis of various heterocyclic compounds, which have significant biological activities.

Synthesis of N-Hydroxythioureas

Bis(1-benzotriazolyl)methanethione is also involved in the synthesis of N-hydroxythioureas . N-Hydroxythioureas are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.

Guanylation of Amines

Bis(1-benzotriazolyl)methanethione has been used in the guanylation of amines . Guanylated amines are important in the synthesis of various pharmaceuticals and bioactive compounds.

Thioacylating Agent

Bis(1-benzotriazolyl)methanethione has been used as a thioacylating agent . Thioacylation is a key step in the synthesis of various sulfur-containing organic compounds, which are important in pharmaceutical and agrochemical industries.

Multicomponent Heterocyclization Reactions

Bis(1-benzotriazolyl)methanethione has been used as a reactant in multicomponent heterocyclization reactions . These reactions are important in the synthesis of complex heterocyclic compounds, which are prevalent in natural products and pharmaceuticals.

Safety and Hazards

The compound has a signal word of “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione” could involve further studies on its biological activities and potential applications in medicinal chemistry. Given its structural features, it could serve as a useful scaffold for the development of new therapeutic agents .

Mechanism of Action

Target of Action

Bis(1-benzotriazolyl)methanethione, also known as Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione, primarily targets benzylic alcohols . These organic compounds play a crucial role in various chemical reactions due to their reactivity and prevalence in numerous natural and synthetic compounds.

Mode of Action

This compound interacts with its targets through a two-step deoxygenation protocol . The process involves the reaction of benzotriazole derivatives, specifically benzyloxythioacylbenzotriazoles (ROCSBt), with silanes or Bu3SnH under microwave irradiation or conventional heating . This interaction results in a free radical β-scission of the C–O bond instead of the N–N bond (benzotriazole ring cleavage), leading to the formation of a deoxy product .

Biochemical Pathways

The primary biochemical pathway affected by Bis(1-benzotriazolyl)methanethione is the deoxygenation of benzylic alcohols . This pathway’s downstream effects include the production of deoxy products, which have various applications in chemical synthesis .

Result of Action

The primary result of Bis(1-benzotriazolyl)methanethione’s action is the production of deoxy products from benzylic alcohols . This outcome is significant because it provides a relatively non-toxic and selective method for deoxygenating benzylic alcohols .

Action Environment

The action of Bis(1-benzotriazolyl)methanethione is influenced by several environmental factors. For instance, the reaction can occur under microwave irradiation or conventional heating . Additionally, the presence and concentration of other reactants (silanes or Bu3SnH) in the reaction environment can also impact the compound’s action, efficacy, and stability .

properties

IUPAC Name

bis(benzotriazol-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6S/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXHYHZENMJKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=S)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1-benzotriazolyl)methanethione

CAS RN

4314-19-6
Record name Bis(1-benzotriazolyl)methanethione
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